

# Investigational New Drug INV-101 Zevaquenabant: A Technical Whitepaper

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Compound of Interest		
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#### **Abstract**

INV-101, also known as Zevaquenabant or S-MRI-1867, is a peripherally restricted, orally bioavailable investigational new drug with a dual mechanism of action as a cannabinoid receptor 1 (CB1) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] Developed by Inversago Pharma, now part of Novo Nordisk, INV-101 has been primarily investigated for its anti-fibrotic properties, with a focus on idiopathic pulmonary fibrosis (IPF). Preclinical studies have demonstrated its potential to mitigate fibrosis in animal models, and a Phase 1 clinical trial has been completed. This technical guide provides a comprehensive overview of the available data on INV-101, including its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

### Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The endocannabinoid system, particularly the CB1 receptor, and the inflammatory mediator nitric oxide, produced by iNOS, have been implicated in the pathogenesis of fibrosis. Overactivity of the CB1 receptor and increased iNOS expression are observed in fibrotic tissues.[3][4] INV-101's dual-targeting approach offers a novel therapeutic strategy to simultaneously address these pro-fibrotic pathways. By being peripherally restricted,



INV-101 is designed to avoid the neuropsychiatric side effects associated with first-generation, centrally acting CB1 receptor antagonists.

### **Mechanism of Action**

INV-101 exerts its therapeutic effects through two distinct but complementary mechanisms:

- Peripheral CB1 Receptor Inverse Agonism: The CB1 receptor, when activated by endocannabinoids such as anandamide, promotes pro-fibrotic signaling cascades. As an inverse agonist, INV-101 not only blocks the receptor but also reduces its basal activity. This action is intended to attenuate the downstream signaling pathways that contribute to fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition. Key signaling pathways implicated include the Akt and transforming growth factor-beta (TGF-β) pathways.[5][6]
- Inducible Nitric Oxide Synthase (iNOS) Inhibition: During inflammation and tissue injury, iNOS is upregulated and produces large amounts of nitric oxide (NO). While NO has complex roles, excessive production by iNOS can lead to the formation of reactive nitrogen species, contributing to cellular damage, inflammation, and the progression of fibrosis. By inhibiting iNOS, INV-101 is expected to reduce this nitrosative stress and its pro-fibrotic consequences.[7][8]

The synergistic action of CB1 receptor inverse agonism and iNOS inhibition is hypothesized to provide a more potent anti-fibrotic effect than targeting either pathway alone.

### Preclinical Data In Vitro Pharmacology

Quantitative in vitro data for INV-101 (S-MRI-1867) is limited in publicly available sources. However, the racemic mixture of MRI-1867 has been characterized.

Parameter	Value	Target	Source
Ki	5.7 nM	Cannabinoid Receptor 1 (CB1)	Not publicly available



Note: This Ki value is for the racemic mixture, (Rac)-MRI-1867. The S-enantiomer (Zevaquenabant) is the active form.

### In Vivo Efficacy in a Bleomycin-Induced Model of Idiopathic Pulmonary Fibrosis

INV-101 has been evaluated in a well-established preclinical model of IPF using intratracheal administration of bleomycin in mice. This model recapitulates key features of human IPF, including inflammation and subsequent fibrosis.

A study presented at the European Respiratory Society (ERS) Congress in 2022 reported that Zevaquenabant demonstrated a statistically significant reduction in the Ashcroft score, a standardized method for quantifying the severity of lung fibrosis.[3] Another study highlighted that pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as a systemic delivery of 10 mg/kg/day.

Quantitative Efficacy Data:

Endpoint	Vehicle Control	INV-101 (Zevaquenaba nt)	% Reduction	Statistical Significance
Mean Ashcroft Score	Data not publicly available	Data not publicly available	Data not publicly available	p < 0.05

Note: While a statistically significant reduction in the Ashcroft score was reported, the specific quantitative data from this study has not been made publicly available.

#### **Preclinical Pharmacokinetics**

A study characterized the pharmacokinetic properties of S-MRI-1867 in several animal species. The findings support its potential as an orally administered therapeutic.



Species	Bioavailability	Plasma Clearance	Volume of Distribution	Chiral Conversion (S to R)
Mouse	21-60%	Moderate to Low	High	Negligible
Rat	21-60%	Moderate to Low	High	Not Reported
Dog	21-60%	Moderate to Low	High	Not Reported
Monkey	21-60%	Moderate to Low	High	Not Reported

These data indicate that INV-101 has moderate oral bioavailability and is widely distributed in the body, with limited clearance.[1] The negligible conversion to its inactive R-enantiomer in mice suggests that the therapeutic effect is derived from the intended S-form.[1]

### Clinical Data Phase 1 Single Ascending Dose Study

Inversago Pharma initiated a Phase 1 clinical trial of INV-101 in September 2020.[9] The study was a randomized, double-blind, placebo-controlled, single ascending dose trial conducted in healthy volunteers in Canada.[9] The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of INV-101.[9] The trial enrolled healthy adults aged 18 to 55 and tested five dose levels of the drug.[9]

While the company has stated that the trial was completed, the quantitative results, including pharmacokinetic parameters, have not been publicly disclosed. Following the acquisition of Inversago Pharma by Novo Nordisk, the clinical development focus appears to have shifted to other molecules in the pipeline, such as INV-202.[10]

Pharmacokinetic Parameters in Healthy Volunteers:



Dose Level	Cmax	Tmax	AUC	Half-life
Dose 1	Data not publicly available			
Dose 2	Data not publicly available			
Dose 3	Data not publicly available			
Dose 4	Data not publicly available			
Dose 5	Data not publicly available			

# Experimental Protocols Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

While the specific protocol for the INV-101 studies has not been detailed publicly, a general methodology for this widely used model is as follows:

- Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycininduced fibrosis.
- Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice. The dose of bleomycin can vary, but it is a critical parameter for the extent of fibrosis.
- Treatment: INV-101 or vehicle control is administered to the mice, typically starting at a specified time point after bleomycin instillation and continuing for a defined duration. The route of administration (e.g., oral gavage, intraperitoneal injection, or inhalation) and the dosing regimen are key aspects of the protocol.
- Assessment of Fibrosis: At the end of the study period, mice are euthanized, and their lungs are harvested.



- Histology: The lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition.
- Ashcroft Scoring: The severity of fibrosis is quantified using the Ashcroft scoring system, where a pathologist assigns a score from 0 (normal) to 8 (total fibrosis) to multiple fields of view, and the average score is calculated.
- Biochemical Analysis: Lung tissue can be analyzed for hydroxyproline content, a quantitative measure of collagen.
- Gene and Protein Expression: Analysis of pro-fibrotic markers such as TGF-β, α-smooth muscle actin (α-SMA), and collagen I can be performed using techniques like RT-qPCR and Western blotting.

### Phase 1 Single Ascending Dose Clinical Trial (General Protocol)

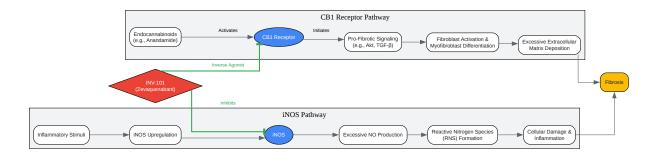
The specific protocol for the INV-101 Phase 1 trial is not publicly available. However, a typical design for such a study includes:

- Study Population: A small number of healthy adult volunteers who meet specific inclusion and exclusion criteria.
- Study Design: A randomized, double-blind, placebo-controlled design with sequential doseescalation cohorts.
- Dosing: In each cohort, a small group of subjects receives a single dose of INV-101, while a
  subset receives a placebo. The dose of INV-101 is increased in subsequent cohorts after a
  safety review of the data from the previous cohort.
- Safety and Tolerability Monitoring: Subjects are closely monitored for adverse events through clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentration of INV-101 over time.



 Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.

## Visualizations Signaling Pathways

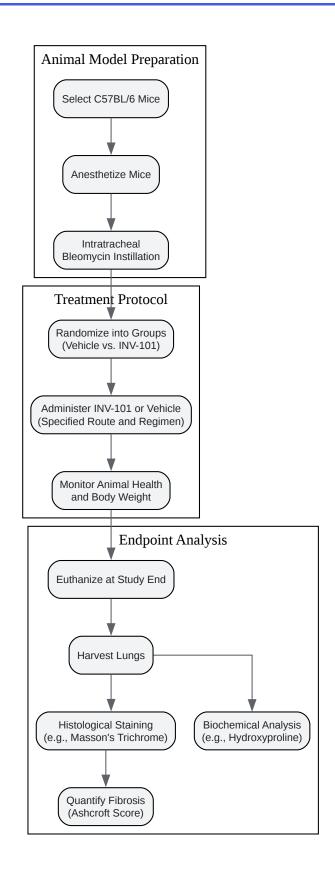


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Caption: Dual mechanism of action of INV-101 (Zevaquenabant).

### **Experimental Workflows**

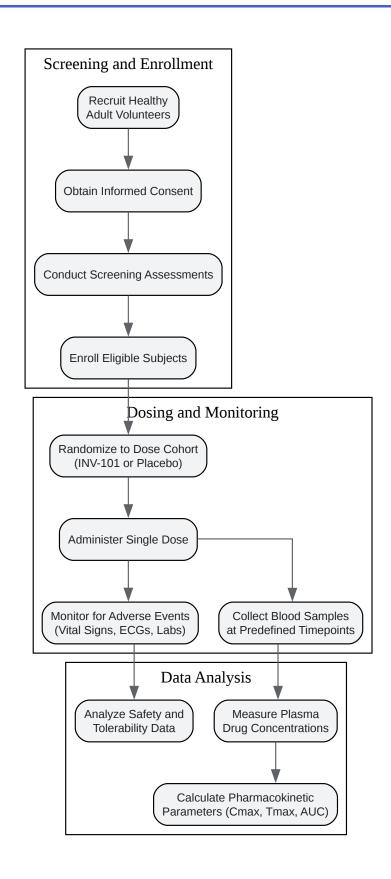




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Caption: General workflow for preclinical evaluation in a bleomycin-induced fibrosis model.





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Caption: General workflow for a Phase 1 single ascending dose clinical trial.



### Conclusion

INV-101 (Zevaquenabant) represents a promising, peripherally restricted, dual-action therapeutic candidate for fibrotic diseases such as IPF. Its mechanism of targeting both the CB1 receptor and iNOS pathways is well-supported by preclinical rationale. While early preclinical data in a mouse model of IPF are encouraging, a significant amount of quantitative data from both preclinical and the completed Phase 1 clinical trial is not yet publicly available. The future development of INV-101 will likely depend on the strategic decisions of Novo Nordisk as they integrate the Inversago Pharma pipeline. Further disclosure of the existing data and the results of any future studies will be crucial for a comprehensive understanding of the therapeutic potential of this investigational new drug.

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